7-Butoxy-4-methylchromen-2-one
Description
Structure
3D Structure
Properties
CAS No. |
85389-86-2 |
|---|---|
Molecular Formula |
C14H16O3 |
Molecular Weight |
232.27 g/mol |
IUPAC Name |
7-butoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C14H16O3/c1-3-4-7-16-11-5-6-12-10(2)8-14(15)17-13(12)9-11/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
FIBWFIHURYJGEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Butoxy-4-methyl-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is a well-known method for synthesizing coumarin derivatives and involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For 7-Butoxy-4-methyl-chromen-2-one, the reaction can be carried out using 4-methylresorcinol and ethyl butoxyacetate under acidic conditions .
Industrial Production Methods: Industrial production of 7-Butoxy-4-methyl-chromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Butoxy-4-methyl-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydrocoumarins.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are commonly used for introducing substituents.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
Medicinal Applications
1. Antitubercular Activity
Recent studies have highlighted the potential of 7-butoxy-4-methylchromen-2-one and its derivatives as effective antitubercular agents. For instance, 7-amino-4-methylcoumarin, closely related to this compound, demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) as low as 1 mg/L. This suggests that modifications to the coumarin structure can enhance its efficacy against both drug-susceptible and multidrug-resistant strains of tuberculosis .
2. Neuroprotective Effects
The compound has also been explored for its neuroprotective properties. A series of derivatives, including those with piperazine moieties, were designed to target serotonin receptors (5-HT1A and 5-HT2A). Compounds such as 6-acetyl-7-(4-[4-(3-bromophenyl)piperazin-1-yl]butoxy)-4-methylchromen-2-one exhibited high affinity for these receptors, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
Fluorescent Materials
1. Polymer Applications
Coumarin derivatives are widely utilized in the synthesis of polymeric fluorescent compounds. Research has shown that incorporating 7-hydroxy-4-methylcoumarin into polymer matrices can enhance their luminescent properties. These materials have applications in dye lasers and dye-sensitized solar cells due to their excellent light stability and fluorescence characteristics .
2. Light Stability in Paper Products
A study demonstrated that polymeric fluorescent compounds based on coumarin derivatives improved the light stability of high-yield pulp paper. The integration of these compounds into paper products not only enhances their aesthetic qualities but also extends their durability under UV exposure .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 7-Butoxy-4-methyl-chromen-2-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial and anticancer effects. The compound’s ability to chelate metal ions also contributes to its antioxidant properties .
Comparison with Similar Compounds
Substituent Variations at Position 7
The substituent at position 7 significantly influences electronic, steric, and solubility properties:
Key Observations :
- Butoxy vs. Methoxy : The butoxy group in this compound increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.0), favoring passive diffusion across biological membranes .
- Bromohexyloxy : The bromine atom enables nucleophilic substitution reactions, making this compound a versatile synthetic intermediate .
Substituent Variations at Position 4
Position 4 substituents modulate steric effects and electronic distribution:
Key Observations :
- Methyl vs.
- Aminomethyl: The charged amino group enhances water solubility, making it suitable for formulations requiring aqueous compatibility .
Structural Isomerism and Additional Substituents
Differences in chromenone ring substitution and additional functional groups further distinguish analogs:
Key Observations :
Physicochemical and Spectral Comparisons
- 1H-NMR Shifts: Methoxy protons (e.g., 7-methoxy derivatives) resonate at δ3.87, while butoxy protons appear upfield (δ1.0–1.6 for CH₂ and CH₃ groups) due to shielding effects . Aromatic protons in chromenone cores typically appear between δ6.4–7.5, with shifts influenced by substituent electron-withdrawing/donating effects .
- Crystallography :
- Bulky substituents (e.g., tert-butylbenzyloxy) disrupt coplanarity, leading to varied crystal packing compared to linear alkoxy chains .
Biological Activity
7-Butoxy-4-methylchromen-2-one, also known by its CAS number 85389-86-2, is a synthetic compound belonging to the chromen-2-one family. This compound has gained attention for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The structure of this compound features a butoxy group at the 7-position and a methyl group at the 4-position of the chromen-2-one scaffold. This unique arrangement contributes to its biological activity.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H14O3 |
| Molecular Weight | 218.25 g/mol |
| CAS Number | 85389-86-2 |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study screened various coumarin derivatives against Mycobacterium tuberculosis, revealing that several compounds demonstrated growth inhibition exceeding 50% at concentrations of 50 µM. Specifically, compounds with structural similarities to this compound showed promising minimum inhibitory concentration (MIC) values ranging from 8.31 to 29.70 µM .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The compound exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them and reducing cellular damage.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the modulation of cell cycle progression and induction of caspase-dependent pathways .
Case Studies
- Study on Antimycobacterial Activity : In a study published in Molecules, researchers synthesized a series of coumarin derivatives, including those based on this compound. The results indicated that these compounds could inhibit M. tuberculosis effectively, with one derivative achieving an MIC of approximately 6.5 µM .
- Antioxidant Evaluation : A comparative study assessed the antioxidant activities of various coumarin derivatives using DPPH radical scavenging assays. Results showed that this compound had a higher scavenging capacity than several other tested compounds, indicating its potential as a therapeutic agent in oxidative stress-related conditions.
- Anticancer Mechanisms : Research conducted on the effects of this compound on cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound's ability to induce apoptosis could be attributed to its interaction with specific molecular targets involved in cell survival pathways .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression and oxidative stress.
- Receptor Modulation : It can bind to receptors associated with inflammation and apoptosis, leading to altered signaling pathways that promote cell death in cancer cells.
Q & A
Q. What are the common synthetic routes for 7-Butoxy-4-methylchromen-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves alkylation of a hydroxy-chromenone precursor. For example, substituting a hydroxyl group at the 7-position with a butoxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in acetone) . Optimization strategies include:
- Temperature : Reactions often proceed at reflux (60–80°C) to enhance reactivity without decomposition .
- Catalyst : Phase-transfer catalysts (e.g., TBAB) improve alkylation efficiency .
- Purification : Column chromatography (petroleum ether/ethyl acetate gradients) isolates the product with >95% purity .
Table 1 : Example conditions for analogous chromenone alkylation:
| Precursor | Alkylating Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 7-Hydroxy-4-methylchromen-2-one | 1-Bromobutane | Acetone | 66.8% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the butoxy methylene protons (δ 3.9–4.1 ppm) and the chromenone carbonyl carbon (δ 160–165 ppm) .
- IR Spectroscopy : The C=O stretch (1700–1720 cm⁻¹) and C-O-C (butoxy) stretch (1250–1270 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks, with fragmentation patterns aligning with chromenone scaffolds .
Q. What in vitro assays are used to evaluate the bioactivity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Agar diffusion assays against E. coli and S. aureus with zone-of-inhibition measurements .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .
Advanced Research Questions
Q. How can structural contradictions in bioactivity data between this compound and its analogs be resolved?
- Methodological Answer :
- SAR Studies : Compare substituent effects. For example, replacing butoxy with smaller alkoxy groups (e.g., methoxy) may reduce lipophilicity and alter membrane permeability .
- Statistical Validation : Use ANOVA to assess variability in dose-response curves across multiple replicates .
- Metabolic Profiling : LC-MS/MS to identify metabolites that may deactivate the compound in certain assays .
Q. What computational approaches predict the reactivity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or topoisomerases) .
- DFT Calculations : Gaussian 09 to map electron density around the chromenone core, identifying nucleophilic/electrophilic sites .
- MD Simulations : GROMACS to study stability of ligand-protein complexes over 100-ns trajectories .
Q. How is X-ray crystallography applied to confirm the structure of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from ethanol/acetone mixtures yields single crystals .
- Data Collection : Mo Kα radiation (λ = 0.71073 Å) on a diffractometer; resolve structures using SHELX .
- Challenges : Disorder in the butoxy chain requires constraints during refinement. R factors < 0.05 indicate high confidence .
Q. What strategies improve the solubility of this compound without losing bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce phosphate esters at the 4-methyl group, hydrolyzed in vivo to the active form .
- Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous solubility .
- Structural Modifications : Replace butoxy with PEGylated chains while monitoring SAR trade-offs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
